Anthracophyllone
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Overview
Description
It is a dark blue crystalline solid that is practically insoluble in water at normal temperature but soluble in organic solvents such as ethanol and dichloromethane . This compound is primarily used as a dye and pigment due to its deep blue color, making it valuable in the textile, leather, and ink industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracophyllone can be synthesized through the condensation reaction of phenol and benzoic acid under acidic conditions to form a chlorinated intermediate. This intermediate is then reacted with dimethyl bromide to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the mushroom Anthracophyllum sp. BCC18695. The compound is isolated and purified using various chromatographic techniques .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, converting this compound to its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anthracophyllone has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Medicine: Investigated for its antimalarial and antibacterial properties.
Industry: Utilized in the textile, leather, and ink industries due to its deep blue color.
Mechanism of Action
Anthracophyllone exerts its effects primarily through its cytotoxic properties. It has been shown to induce cell death in various cancer cell lines by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular proteins and DNA, leading to apoptosis .
Comparison with Similar Compounds
Anthracophyllic Acid: Another spiro-sesquiterpene isolated from the same mushroom species.
Aurisins A, G, K: Known compounds with similar structural features.
Nambinones A, C: Compounds with related biological activities.
Axinysones A, B: Similar sesquiterpenes with comparable cytotoxic properties.
Uniqueness: Anthracophyllone stands out due to its unique deep blue color and its potent cytotoxicity against a range of cancer cell lines. Its ability to be used both as a dye and in medical research highlights its versatility and importance in various fields .
Properties
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3/t8-,12-,13+,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEXXPFDDWZAAQ-QYIBJPSASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)C2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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